

Toxicological Profile of 2,6-Dinitro-p-cresol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dinitro-p-cresol

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the available toxicological data for **2,6-Dinitro-p-cresol** (DNPC). It is intended for informational purposes for a scientific audience. A significant portion of the detailed toxicological data available is for the related isomer, 4,6-Dinitro-o-cresol (DNOC), due to its more widespread historical use. While DNPC is expected to exhibit a similar toxicological profile due to structural similarities, direct extrapolation of quantitative data should be done with caution. This guide clearly distinguishes between data specific to 2,6-DNPC and its more studied isomer.

Chemical and Physical Properties

2,6-Dinitro-p-cresol is a yellow crystalline solid.^[1] Its chemical and physical properties are summarized in the table below. This information is critical for understanding its environmental fate, potential for exposure, and absorption characteristics.

Property	Value	Reference
Chemical Name	2,6-Dinitro-p-cresol	[1]
Synonyms	4-methyl-2,6-dinitrophenol, DNPC	[2]
CAS Number	609-93-8	[3]
Molecular Formula	C ₇ H ₆ N ₂ O ₅	[3]
Molecular Weight	198.13 g/mol	[1][3]
Melting Point	80-81 °C; 85 °C	[1]
Water Solubility	290 mg/L	[1]
Physical State	Solid	[1]
Appearance	Yellow solid	[1]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

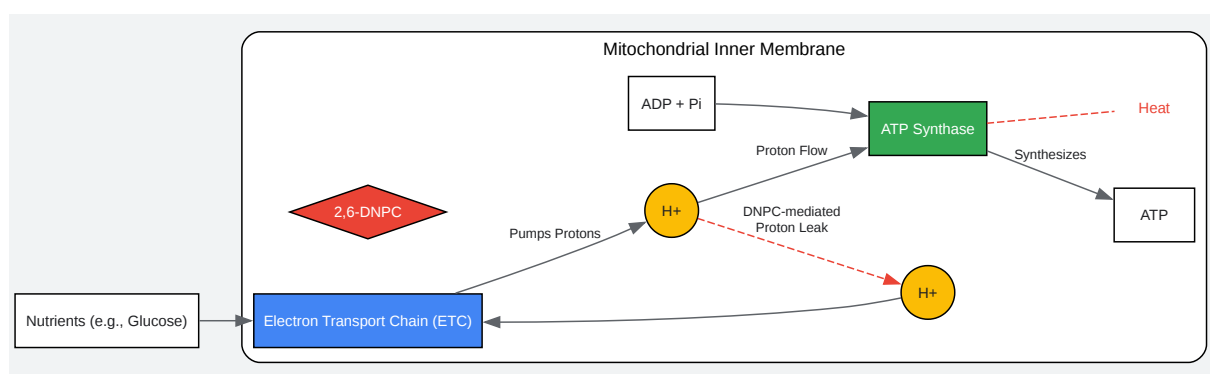
Specific toxicokinetic studies on **2,6-Dinitro-p-cresol** are not readily available in the public literature. However, based on its chemical structure as a dinitrophenol derivative, it is anticipated to be readily absorbed through the skin, and via oral and inhalation routes.[3] Information from the related compound, 4,6-dinitro-o-cresol (DNOC), suggests that these compounds are metabolized and excreted in the urine.[4]

For DNOC, metabolism primarily involves the reduction of the nitro groups.[5] The primary metabolites of DNOC are amino and acetamido derivatives, which are then excreted.[6] It is plausible that 2,6-DNPC follows similar metabolic pathways.

Toxicodynamics: Mechanism of Action

The primary mechanism of toxicity for dinitrocresols is the uncoupling of oxidative phosphorylation.[4][7][8] This process occurs in the mitochondria, the powerhouse of the cell, where energy from nutrients is converted into ATP (adenosine triphosphate), the cell's main energy currency.

Dinitrocresols act as protonophores, disrupting the proton gradient across the inner mitochondrial membrane that is essential for ATP synthesis.[8] This uncoupling leads to a rapid consumption of oxygen without the corresponding production of ATP. The energy that would have been used for ATP synthesis is instead dissipated as heat, leading to hyperthermia, a hallmark of dinitrocresol poisoning.[4][7]



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Caption: Uncoupling of oxidative phosphorylation by 2,6-DNPC.

Toxicity Profile

Acute Toxicity

Limited acute toxicity data are available for 2,6-DNPC. The available data suggests it is highly toxic.

Species	Route	Value	Reference
Mouse	Intraperitoneal	LD ₅₀ : 24.8 mg/kg	[3]
Rabbit	Dermal	LD ₅₀ : 1,732 mg/kg	[9]

Symptoms of acute exposure to dinitrocresols include profuse sweating, increased pulse and respiratory rates, thirst, fatigue, and headache.[4]

Subchronic and Chronic Toxicity

No specific subchronic or chronic toxicity studies for 2,6-DNPC were identified. For the related compound DNOC, prolonged exposure has been associated with effects on the respiratory, cardiovascular, gastrointestinal, and central nervous systems in workers.[7]

Genotoxicity

2,6-Dinitro-p-cresol has been reported to be mutagenic.[3] A study reported positive results in a mutation assay with *Salmonella typhimurium*.

For the related compound DNOC, a variety of in vivo and in vitro tests have shown evidence of genotoxicity, including chromosomal aberrations.[1][10]

Carcinogenicity

There is no information available on the carcinogenic effects of **2,6-Dinitro-p-cresol** in humans or animals.

Reproductive and Developmental Toxicity

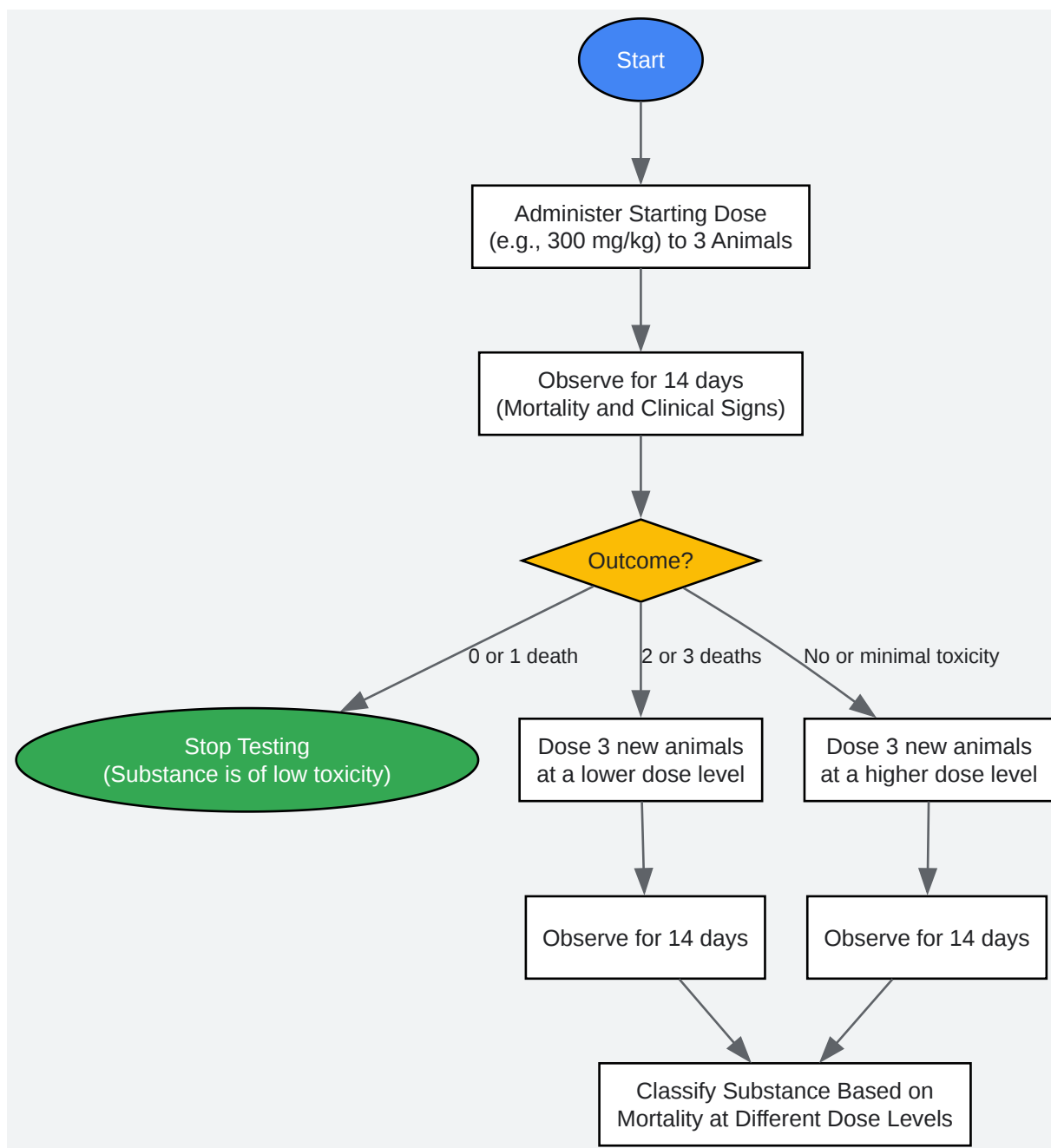
No specific reproductive or developmental toxicity studies for 2,6-DNPC were identified. For the related compound dinoseb (a dinitrophenol), teratogenic effects have been observed in rabbits. [11][12]

Experimental Protocols

Detailed experimental protocols for the toxicity studies of 2,6-DNPC are not available in the reviewed literature. However, standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are typically followed for regulatory toxicology studies.

Acute Oral Toxicity (OECD Guideline 423)

This guideline, known as the Acute Toxic Class Method, is used to estimate the acute oral toxicity of a substance.



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Caption: Workflow for OECD Guideline 423 (Acute Toxic Class Method).

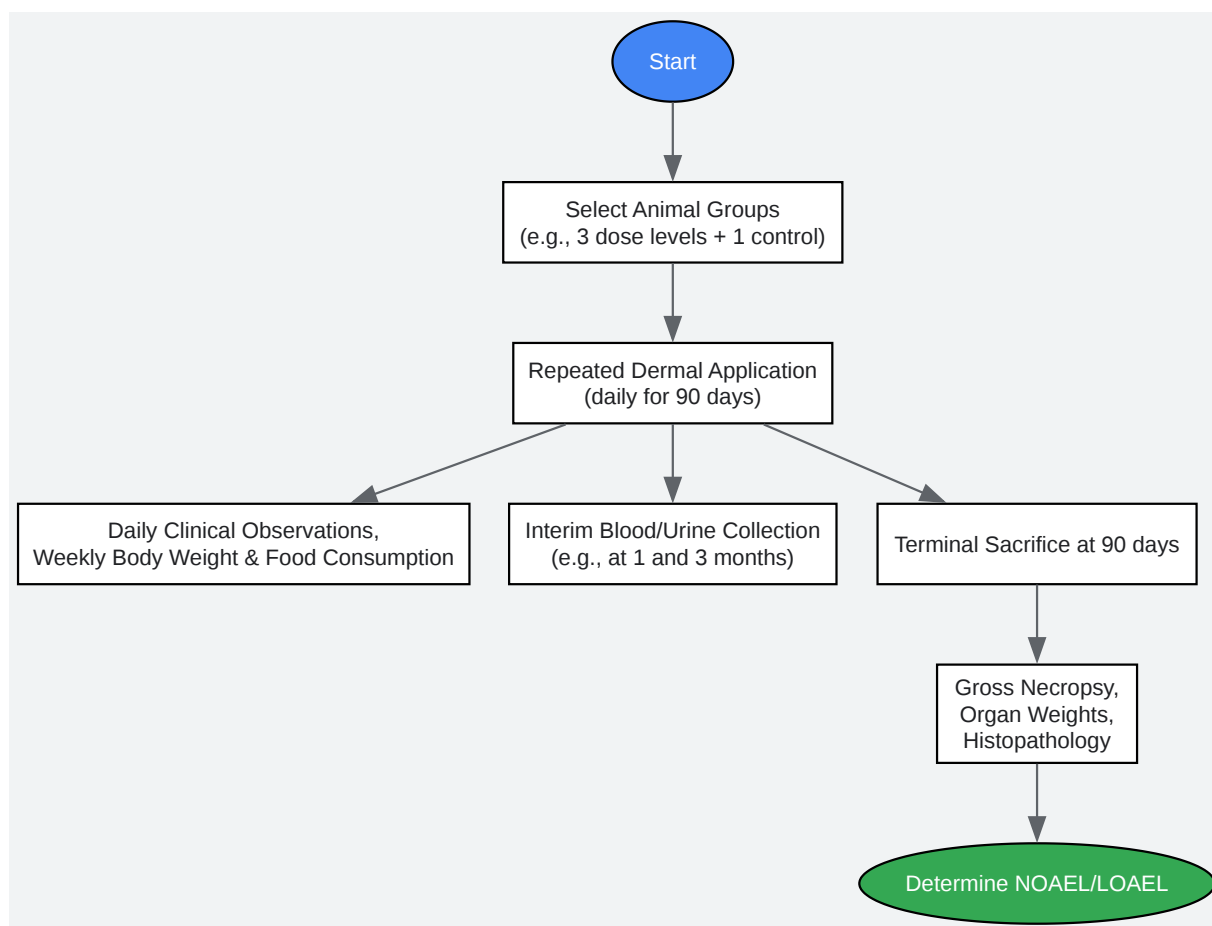
Methodology:

- Species: Typically rats, one sex (usually females).[13]
- Dosing: A single oral dose is administered via gavage.[14][15]

- Dose Levels: Stepwise procedure with fixed starting doses (e.g., 5, 50, 300, 2000 mg/kg). [14]
- Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[6]

Subchronic Dermal Toxicity (OECD Guideline 411)

This guideline assesses the toxic effects of repeated dermal exposure over a 90-day period.



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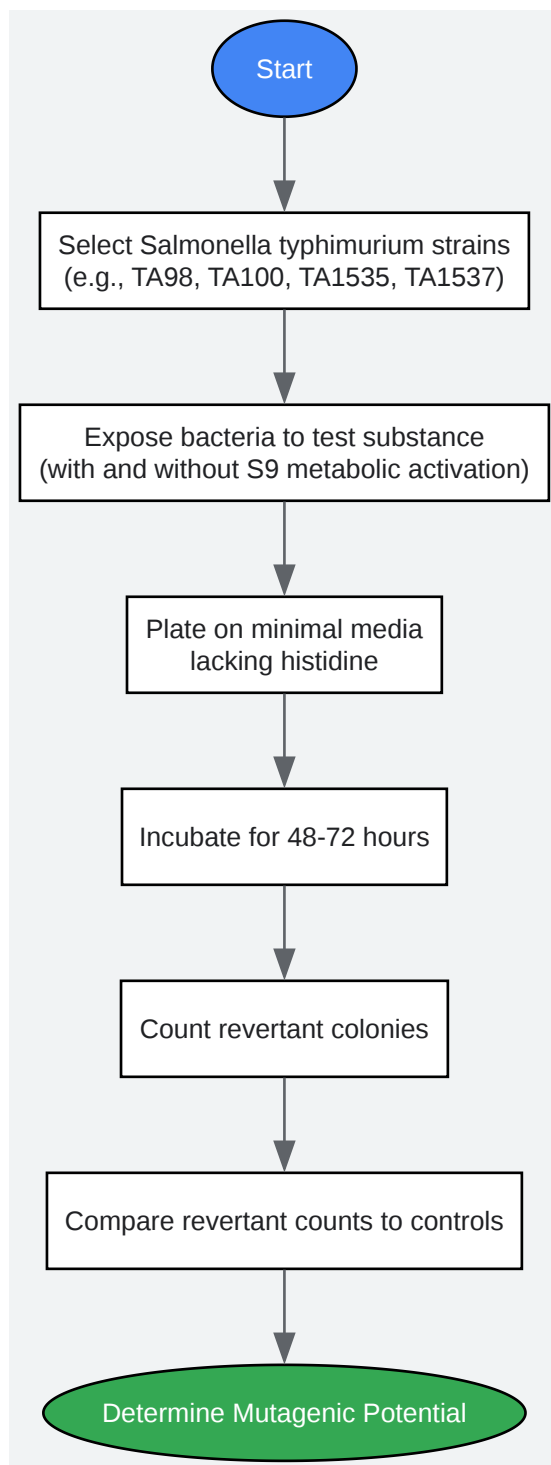
Caption: Workflow for OECD Guideline 411 (90-day Dermal Toxicity Study).

Methodology:

- Species: Rat, rabbit, or guinea pig.[\[16\]](#)[\[17\]](#)
- Dose Levels: At least three dose levels and a control group.[\[16\]](#)
- Exposure: The test substance is applied to the shaved skin for at least 6 hours per day.[\[13\]](#)
- Endpoints: Clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, gross necropsy, and histopathology.[\[16\]](#)[\[18\]](#)

Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

This in vitro test is widely used to assess the mutagenic potential of a chemical.



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Caption: Workflow for OECD Guideline 471 (Ames Test).

Methodology:

- Test System: Histidine-requiring strains of *Salmonella typhimurium* and *Escherichia coli*.^[19]
- Procedure: Bacteria are exposed to the test substance in the presence and absence of a metabolic activation system (S9 mix).^[19]
- Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.^[20]

Summary and Conclusion

2,6-Dinitro-p-cresol is a chemical with a high potential for acute toxicity, primarily through the uncoupling of oxidative phosphorylation. While data specific to this isomer are limited, the extensive information on the related compound, 4,6-dinitro-o-cresol, suggests that 2,6-DNPC should be handled with significant caution. Key data gaps exist in the areas of subchronic and chronic toxicity, carcinogenicity, and reproductive/developmental toxicity. Further research is warranted to fully characterize the toxicological profile of **2,6-Dinitro-p-cresol** and to establish definitive no-observed-adverse-effect levels (NOAELs) and lowest-observed-adverse-effect levels (LOAELs) for risk assessment purposes. Researchers and drug development professionals should be aware of the potential for severe systemic effects and take appropriate safety precautions when handling this compound.

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- To cite this document: BenchChem. [Toxicological Profile of 2,6-Dinitro-p-cresol: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1206616#toxicological-profile-of-2-6-dinitro-p-cresol]

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